molecular formula C7H13N3O2S B13201256 [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide

Cat. No.: B13201256
M. Wt: 203.26 g/mol
InChI Key: PYFWISBLMOFFMX-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is a chemical compound with a molecular formula of C7H13N3O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide typically involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in various organic synthesis reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Propan-2-yl)-1H-pyrazol-3-ylmethanesulfonamide
  • 1-(Propan-2-yl)-1H-pyrazol-4-ylmethanesulfonamide
  • 1-(Propan-2-yl)-1H-pyrazol-5-ylmethanesulfonamide

Uniqueness

[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)10-7(3-4-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)

InChI Key

PYFWISBLMOFFMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CS(=O)(=O)N

Origin of Product

United States

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